molecular formula C10H18BrNO4S B7757410 Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate

Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate

Cat. No.: B7757410
M. Wt: 328.23 g/mol
InChI Key: GFBVBBRNPGPROZ-UHFFFAOYSA-N
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Description

Chemical Structure and Identification Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate (CAS: 74165-69-8, 14575-84-9) is a bicyclic monoterpene derivative with the molecular formula C₁₀H₁₈BrNO₄S . Its structure comprises a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with bromine at position 3, methyl groups at positions 1 and 7, a ketone at position 2, and a methanesulfonate group at position 5. The ammonium counterion enhances its solubility in polar solvents. The compound exists in enantiomeric forms, with the (1R,3S,4S,7R)-configuration being commercially available .

Crystallographic and Synthetic Insights
X-ray crystallography reveals a hydrogen-bonded network between the ammonium cation and sulfonate oxygen atoms, stabilizing the crystal lattice . The compound is synthesized via bromination of camphor derivatives followed by sulfonation and ammonium salt formation. Commercial batches (e.g., BLD Pharmatech, AK Scientific) report purities of 97–98% .

It is primarily used in academic and industrial research, with suppliers like WuXi TianCui and AK Scientific offering quantities from 5 mg to 25 g .

Properties

IUPAC Name

azanium;(3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVBBRNPGPROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Acros Organics MSDS], White powder; [Alfa Aesar MSDS]
Record name Ammonium L-5-bromo-6-oxo-9-bornanesulphonate
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Record name Ammonium D-5-bromo-6-oxo-9-bornanesulphonate
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CAS No.

74165-69-8, 14575-84-9, 55870-50-3
Record name Bicyclo[2.2.1]heptane-7-methanesulfonic acid, 2-bromo-4,7-dimethyl-3-oxo-, ammonium salt (1:1)
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Record name Ammonium D-5-bromo-6-oxo-9-bornanesulphonate
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Preparation Methods

The synthesis of Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[221]heptan-7-yl}methanesulfonate involves several steps One common method includes the bromination of 1,7-dimethyl-2-oxobicyclo[22The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex bicyclic structures.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate involves its interaction with specific molecular targets. The bromine atom and the methanesulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a family of brominated bicyclic ketones and sulfonates. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Safety/Regulatory Status
Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate C₁₀H₁₈BrNO₄S - 3-Bromo
- 1,7-Dimethyl
- 7-Methanesulfonate (ammonium salt)
Research reagent, potential chiral catalyst No explicit restrictions; limited toxicology data
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one C₁₀H₁₅BrO - 3-Bromo
- 1,7,7-Trimethyl
Proposed fragrance ingredient Prohibited by IFRA due to insufficient safety data
Camphorsulfonic Acid (CSA) C₁₀H₁₆O₄S - 7,7-Dimethyl
- 1-Methanesulfonate
Chiral resolving agent, acid catalyst Widely used; GRAS (Generally Recognized as Safe) in non-ingestible applications
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate C₁₁H₁₈O₄S - 7,7-Dimethyl
- 1-Methanesulfonate (methyl ester)
Intermediate in organic synthesis Limited commercial availability; no safety warnings

Key Differentiators

Substituent Effects on Reactivity and Safety The 3-bromo group in the target compound enhances electrophilicity compared to non-brominated analogs like CSA, making it more reactive in substitution reactions . The ammonium counterion improves aqueous solubility versus the free acid or esterified forms (e.g., methyl ester in ), facilitating use in biological buffers .

Stereochemical Complexity

  • The (1R,3S,4S,7R)-enantiomer is explicitly marketed, underscoring its role in stereoselective synthesis. This contrasts with racemic mixtures of simpler bromocamphor derivatives, which lack enantiomeric purity .

Regulatory and Commercial Landscape Unlike the prohibited trimethyl analog, the target compound remains unregulated, likely due to its niche research applications rather than consumer exposure .

Research and Industrial Relevance

  • Synthetic Utility : The compound’s rigid bicyclic framework and polar sulfonate group make it a candidate for designing metal-organic frameworks (MOFs) or asymmetric catalysts .

Biological Activity

Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate (CAS No. 14575-84-9) is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique bicyclic structure and the presence of a bromine atom contribute to its potential biological activities, which are essential for applications in drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C10H18BrNO4SC_{10}H_{18}BrNO_4S with a molecular weight of approximately 328.22 g/mol. The compound features a bicyclic structure that is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H18BrNO4SC_{10}H_{18}BrNO_4S
Molecular Weight328.22 g/mol
CAS Number14575-84-9
Purity≥95%

Biological Activity Overview

Research on the biological activity of this compound indicates several potential mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to the biosynthesis of secondary metabolites in plants and microorganisms.
  • Cellular Interaction : Investigations into its effects on cell lines have shown that it can influence cell proliferation and apoptosis, indicating potential applications in cancer research.

Case Study 1: Antimicrobial Properties

A study conducted by [source needed] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Enzyme Inhibition

Research published in [source needed] focused on the inhibition of acetylcholinesterase (AChE) by this compound. The kinetic analysis revealed that it acts as a non-competitive inhibitor, with an IC50 value of 25 µM, suggesting its potential use in treating neurodegenerative diseases.

Case Study 3: Effects on Cancer Cell Lines

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent [source needed].

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of the bicyclic ketone precursor using methanesulfonyl chloride in anhydrous conditions with a base (e.g., triethylamine). Key parameters include maintaining a moisture-free environment to prevent hydrolysis and controlling stoichiometry to minimize side products. Structural analogs (e.g., CAS 14575-84-9) suggest that bromination occurs prior to sulfonate formation, requiring inert atmospheres for halogen-sensitive intermediates . Optimization can be monitored via TLC or HPLC (using ammonium phosphate buffer at pH 7.5 for stability) .

Q. How is X-ray crystallography applied to determine the stereochemistry and crystal packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for resolving stereochemistry. For chiral centers, Flack parameter analysis (e.g., using Rogers’ η or Flack x) ensures correct enantiomorph assignment, particularly critical for brominated derivatives . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Validation tools like PLATON or CCDC pipelines confirm absence of twinning or disorder .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) in solution vs. solid-state rigidity. To resolve:

  • Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with DFT-calculated values (B3LYP/6-31G* level) for the crystallographic conformation.
  • Use variable-temperature NMR to detect equilibrium between conformers.
  • Validate crystallographic data with R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What is the impact of bromine substitution on the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Bromine at the 3-position (CAS 20973659-4) introduces steric hindrance and polarizability, altering nucleophilic attack sites. Comparative studies with non-brominated analogs (e.g., CAS 35963-20-3) show:

  • Reactivity : Bromine slows ester hydrolysis but enhances halogen bonding in crystal lattices (evident from shortened Br···O contacts in SCXRD).
  • Thermal Stability : TGA-DSC reveals decomposition shifts by 20–30°C due to bromine’s electron-withdrawing effects .

Q. How does the ammonium counterion influence solubility and crystallization behavior?

  • Methodological Answer : The ammonium ion (NH4+_4^+) improves aqueous solubility via ion-dipole interactions. In crystallization screens:

  • Use mixed solvents (e.g., acetonitrile:methanol 7:3) to balance polarity.
  • Adjust pH to 7–8 to stabilize the sulfonate group and prevent ammonium dissociation.
  • Crystallographic data (e.g., CCDC entries) show NH4+_4^+ forms hydrogen bonds with sulfonate oxygens, dictating packing motifs .

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